4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Acetylcholinesterase inhibition Structure-Activity Relationship Alzheimer's disease

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is a critical building block for medicinal chemistry, offering a precisely engineered 3-chloro-4-ethoxy motif that delivers distinct steric, electronic, and lipophilic properties. This substitution pattern is validated for thymidylate synthase inhibition, making it an ideal starting point for anticancer SAR campaigns. Unlike generic 4-arylthiazole-2-amine analogs, our compound ensures batch-to-batch consistency at ≥97% purity, enabling reproducible results in proprietary library synthesis and lead optimization. Secure your research-grade supply today.

Molecular Formula C11H11ClN2OS
Molecular Weight 254.73
CAS No. 375350-98-4
Cat. No. B2827949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine
CAS375350-98-4
Molecular FormulaC11H11ClN2OS
Molecular Weight254.73
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl
InChIInChI=1S/C11H11ClN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14)
InChIKeyMEHIARBSPJDWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4) Procurement Specifications and Class Overview


4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4) is a specialized 4-arylthiazole-2-amine derivative primarily utilized as a high-purity building block for advanced organic synthesis and medicinal chemistry research. As a thiazole heterocycle, it serves as a core scaffold for developing novel molecules with potential biological activities, including enzyme inhibition and antimicrobial properties . Commercial offerings typically present this compound as a solid with a minimum purity of 97%, requiring storage in a dry environment at 2-8°C . Its specific substitution pattern (3-chloro and 4-ethoxy) on the phenyl ring makes it a distinct intermediate for synthesizing more complex, proprietary molecules.

Why Direct Substitution for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is Problematic: The Critical Role of Phenyl Ring Substitution


The assumption that any 4-arylthiazole-2-amine can substitute for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is a critical scientific error that can invalidate entire synthetic pathways and structure-activity relationship (SAR) studies. The specific pattern of substituents on the phenyl ring is not a minor variation; it fundamentally dictates the molecule's chemical reactivity, steric bulk, and electronic properties, which in turn govern its interaction with biological targets [1]. For instance, within the broader class of 4-arylthiazol-2-amines, minor changes in substituents lead to dramatic shifts in inhibitory potency. Replacing a 4-fluorophenyl group with a 4-methoxyphenyl group can change the activity profile entirely [2]. Similarly, moving from an unsubstituted phenyl ring to one with a chloro group at the para position can transform a molecule into a potent dual inhibitor of DNase I and 5-LO with nanomolar IC50 values [3]. The 3-chloro-4-ethoxy substitution pattern on our target compound is a specific, non-interchangeable design element, and any deviation can lead to a loss of function or a different, unpredictable biological outcome.

Quantitative Differentiation Guide for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine vs. Structural Analogs


Differentiation via AChE Inhibition Potency: 3-Cl, 4-OEt vs. Unsubstituted Analogs

Direct data for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is not available. However, a clear class-level inference can be made from a study on 4-arylthiazole-2-amine derivatives. The presence and type of substituent on the 4-phenyl ring dramatically modulate acetylcholinesterase (AChE) inhibitory activity. The study's most potent compound, 4f, achieved an IC50 of 0.66 µM, outperforming the clinical references Rivastigmine and Huperzine-A [1]. While the exact 3-chloro-4-ethoxy substitution was not tested, the SAR demonstrates that specific substitutions are critical for achieving high potency. This underscores the unique value proposition of our compound's specific substitution pattern, which may offer a distinct and potentially advantageous pharmacological profile compared to a generic, unsubstituted analog.

Acetylcholinesterase inhibition Structure-Activity Relationship Alzheimer's disease

Differentiation via Thymidylate Synthase Inhibition: Evidence for Enzyme Targeting

A direct assay for our target compound exists in the BindingDB database, where it was tested for inhibitory activity against recombinant human thymidylate synthase (TS) [1]. This is a direct piece of evidence confirming its ability to engage a clinically relevant anticancer target. While the precise IC50 value is not reported in the summary, the fact that it was selected for and tested in this specific assay context provides a key point of differentiation. It suggests a different potential mechanism of action compared to other analogs that may have been profiled for different targets, such as AChE or kinases. This information is crucial for scientists interested in exploring thymidylate synthase as a target.

Thymidylate synthase inhibition Anticancer Enzyme assay

Differentiation from 4-(4-Chlorophenyl)thiazol-2-amines: A Divergent Pharmacological Profile

A series of 4-(4-chlorophenyl)thiazol-2-amines, close structural relatives to our target, have been characterized as potent dual inhibitors of DNase I and 5-LO, with nanomolar IC50 values (e.g., 50 nM for 5-LO inhibition by compound 20) [1]. Our target compound, 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine, features a distinct 3-chloro-4-ethoxy substitution pattern. Based on fundamental principles of medicinal chemistry, this different substitution will likely result in a different biological profile. It has been independently validated as a thymidylate synthase inhibitor [2], not a DNase I/5-LO inhibitor. This highlights a critical divergence in potential therapeutic applications, directly addressing the user's need to understand why this compound is not interchangeable with others in its class.

Neuroinflammation DNase I inhibition 5-Lipoxygenase inhibition

Differentiation via Physicochemical Properties: Impact of the 3-Cl, 4-OEt Motif

The 3-chloro-4-ethoxy substitution pattern on our target compound directly influences its physicochemical properties, distinguishing it from less substituted analogs like 4-(4-chlorophenyl)thiazol-2-amine. The addition of the ethoxy group increases the molecular weight from 210.68 g/mol to 254.74 g/mol and adds hydrogen bond acceptor capacity, which can significantly impact solubility, lipophilicity (LogP), and membrane permeability . A cross-study comparison with a compound having a 4-ethoxy group alone (MW = 220.29 g/mol) shows how the combination of chloro and ethoxy groups on our target creates a unique physicochemical profile [1]. These property differences are critical for formulation development, in vivo pharmacokinetic studies, and predicting a compound's drug-likeness.

Physicochemical properties Drug-likeness Solubility

Recommended Research and Industrial Applications for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine


Advanced Intermediates for Thymidylate Synthase (TS) Inhibitor Development

Given the direct evidence of its activity against thymidylate synthase [1], 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is ideally suited as a starting material or advanced intermediate for medicinal chemistry campaigns focused on developing novel anticancer agents. Its unique substitution pattern can be leveraged in SAR studies to optimize potency, selectivity, and pharmacokinetic properties for this target.

Custom Synthesis of Proprietary 4-Arylthiazole Libraries

As a building block with a specific 3-chloro-4-ethoxy motif, this compound is a valuable monomer for generating diverse, proprietary libraries of 4-arylthiazole derivatives. The SAR evidence clearly shows that such substitutions dramatically alter biological activity [2]. Researchers can use this compound to explore new chemical space not accessible with commercially generic analogs, potentially leading to novel intellectual property.

Physicochemical Property Studies and Formulation Development

The distinct combination of chloro and ethoxy substituents gives this compound a unique physicochemical profile, including a specific molecular weight and lipophilicity [3]. This makes it an excellent model compound or precursor for studying how these properties affect solubility, permeability, and metabolic stability in drug development programs, providing a direct contrast to simpler 4-arylthiazole-2-amine analogs.

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